2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid
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Overview
Description
2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C13H10N2O3 It is known for its unique structure, which includes a hydroxyphenyl group and a carbamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-aminophenol with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carbamoyl group can interact with nucleophilic sites, leading to covalent modifications of proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenylazo)benzoic acid: Similar structure but with an azo group instead of a carbamoyl group.
4-Hydroxybenzoic acid: Lacks the carbamoyl group, making it less reactive in certain conditions.
Benzoic acid: The simplest form, lacking both the hydroxy and carbamoyl groups.
Uniqueness
2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid is unique due to the presence of both hydroxy and carbamoyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
19336-95-9 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(18)19/h1-8,16H,(H,15,17)(H,18,19) |
InChI Key |
GMOFUIZJTAXYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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